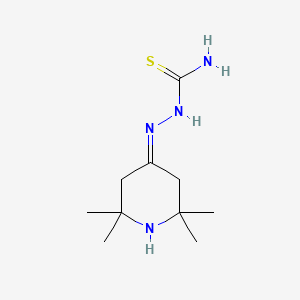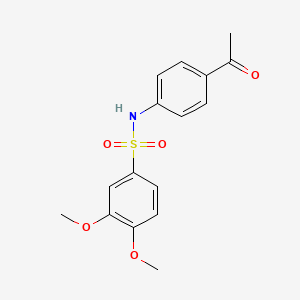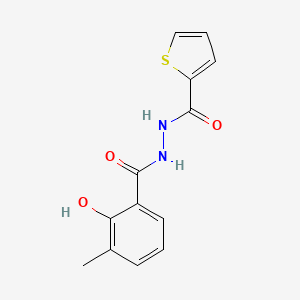
2,2,6,6-tetramethyl-4-piperidinone thiosemicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,6,6-tetramethyl-4-piperidinone thiosemicarbazone (TMT) is a chemical compound that has gained attention in the field of scientific research due to its potential as a therapeutic agent. TMT is a thiosemicarbazone derivative that has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation. Synthesis Method: TMT can be synthesized using a simple and efficient method involving the reaction of 2,2,6,6-tetramethyl-4-piperidinone with thiosemicarbazide. The resulting compound can be purified through recrystallization to obtain a highly pure form of TMT. Scientific Research Application: TMT has been extensively studied for its potential as an anticancer agent. Studies have shown that TMT exhibits potent cytotoxic effects on cancer cells, inducing apoptosis and inhibiting cell proliferation. TMT has also been shown to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases. Mechanism of Action: The mechanism of action of TMT is not fully understood, but it is believed to involve the inhibition of ribonucleotide reductase, an enzyme that plays a crucial role in DNA synthesis. TMT has also been shown to induce the production of reactive oxygen species (ROS), which can lead to DNA damage and apoptosis in cancer cells. Biochemical and Physiological Effects: TMT has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and anti-inflammatory and antioxidant properties. TMT has also been shown to exhibit antimicrobial activity, making it a potential candidate for the treatment of infectious diseases. Advantages and Limitations for Lab Experiments: TMT has several advantages as a research tool, including its low toxicity and ease of synthesis. However, TMT has limited solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, TMT has not been extensively studied in clinical trials, so its safety and efficacy in humans are not yet known. Future Directions: There are several areas of future research that could be explored with TMT. One potential avenue of investigation is the development of TMT derivatives with improved solubility and bioavailability. Another area of interest is the investigation of TMT as a potential treatment for infectious diseases, such as tuberculosis and malaria. Additionally, further studies are needed to determine the safety and efficacy of TMT in humans, which could pave the way for the development of new cancer therapies.
Propriétés
IUPAC Name |
[(2,2,6,6-tetramethylpiperidin-4-ylidene)amino]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N4S/c1-9(2)5-7(12-13-8(11)15)6-10(3,4)14-9/h14H,5-6H2,1-4H3,(H3,11,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWLRUMLMUOVDSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=NNC(=S)N)CC(N1)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30961039 |
Source


|
| Record name | 2-(2,2,6,6-Tetramethylpiperidin-4-ylidene)hydrazine-1-carboximidothioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30961039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40645-49-6 |
Source


|
| Record name | NSC330694 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=330694 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2,2,6,6-Tetramethylpiperidin-4-ylidene)hydrazine-1-carboximidothioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30961039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S*,4R*)-1-{[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}-4-isopropyl-N,N-dimethyl-3-pyrrolidinamine](/img/structure/B5687442.png)
![N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenylacetamide](/img/structure/B5687462.png)


![4-[(diisopropylamino)carbonyl]benzoic acid](/img/structure/B5687489.png)



![(3aR*,6aR*)-2-allyl-5-(5-isopropyl-2-methyl-3-furoyl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5687530.png)
![2-(4,4-dimethyl-2-oxopyrrolidin-1-yl)-N-[(2E)-3-phenylprop-2-en-1-yl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B5687536.png)
![N-ethyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2-[2-oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]acetamide](/img/structure/B5687549.png)
![6-[(3,3-diphenylpiperidin-1-yl)carbonyl]-2-methyl-4,5-dihydropyridazin-3(2H)-one](/img/structure/B5687553.png)
![5-ethyl-N-{2-[3-(trifluoromethyl)phenyl]ethyl}-1,3,4-oxadiazol-2-amine](/img/structure/B5687557.png)
![1,3-dimethyl-N-{2-[(2-methyl-8-quinolinyl)oxy]ethyl}-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxamide](/img/structure/B5687570.png)